Tri-n-propylmethoxysilane

Description

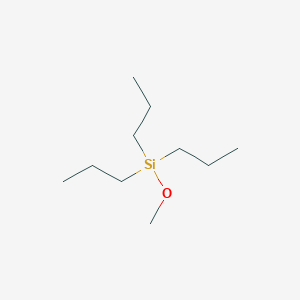

Tri-n-propylmethoxysilane (CAS 17841-46-2) is an organosilicon compound with the molecular formula C₁₀H₂₄OSi and a molecular weight of 188.38 g/mol . Its structure consists of a silicon atom bonded to three n-propyl groups and one methoxy group. This configuration imparts hydrophobic properties, making it useful in surface modification applications, such as water-repellent coatings and adhesives.

Properties

CAS No. |

17841-46-2 |

|---|---|

Molecular Formula |

C10H24OSi |

Molecular Weight |

188.38 g/mol |

IUPAC Name |

methoxy(tripropyl)silane |

InChI |

InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |

InChI Key |

FUMSHFZKHQOOIX-UHFFFAOYSA-N |

SMILES |

CCC[Si](CCC)(CCC)OC |

Canonical SMILES |

CCC[Si](CCC)(CCC)OC |

Other CAS No. |

17841-46-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-n-propylmethoxysilane can be synthesized through several methods. One common method involves the reaction of chloropropylsilane with methanol in the presence of a base, such as sodium hydroxide, to produce methoxytripropylsilane. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The reaction can be represented as follows:

Cl(CH2CH2CH3)3Si+CH3OH→(CH3O)(CH2CH2CH3)3Si+HCl

Industrial Production Methods

In industrial settings, the production of silane, methoxytripropyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the reaction efficiency and reduce the formation of by-products. The final product is typically purified through distillation or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tri-n-propylmethoxysilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes with lower oxidation states.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides in the presence of a base.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Lower oxidation state silanes.

Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

Tri-n-propylmethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

Medicine: Utilized in drug delivery systems and as a component in medical devices and implants.

Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.

Mechanism of Action

The mechanism of action of silane, methoxytripropyl- involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can undergo hydrolysis to form silanols, which can further react with hydroxyl groups on surfaces to form siloxane linkages. This process enhances the adhesion and compatibility of the compound with different materials.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: this compound has three inert n-propyl groups and one hydrolyzable methoxy group, resulting in slower reactivity compared to trimethoxy or trichloro analogs . 3-Methacryloxypropyltrimethoxysilane contains a methacrylate group, enabling covalent bonding with polymers through free-radical polymerization . Amino-functional silanes (e.g., 3-Aminopropyltriethoxysilane) form strong interfacial bonds with organic matrices, enhancing mechanical properties in composites .

Hydrolysis Rates :

Methoxy groups hydrolyze faster than ethoxy but slower than chloro substituents. For example:

Application-Specific Performance

- Hydrophobicity: this compound’s bulky propyl groups enhance hydrophobicity, making it ideal for water-resistant coatings. In contrast, 3-Aminopropyltriethoxysilane improves adhesion in humid environments .

- Polymer Compatibility: Methacrylate-functional silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) are preferred in thermosetting resins, while amino silanes optimize epoxy and polyurethane performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.